![molecular formula C10H20N2O B2969630 4-[(3S)-piperidin-3-ylmethyl]morpholine CAS No. 942148-27-8](/img/structure/B2969630.png)

4-[(3S)-piperidin-3-ylmethyl]morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[(3S)-piperidin-3-ylmethyl]morpholine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

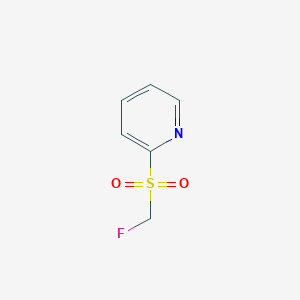

The molecular formula of “this compound” is C10H20N2O . The average mass is 184.279 Da and the monoisotopic mass is 184.157562 Da .Chemical Reactions Analysis

The synthesis of piperidine derivatives involves various reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions lead to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen

Structure and Reactivity in Synthetic Applications

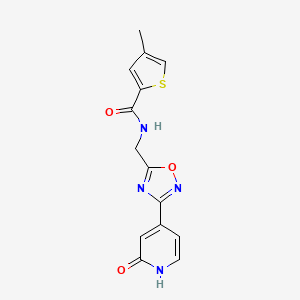

- Indolylmethylium ions, including morpholine and piperidine derivatives, have been explored for their reactivity with π-nucleophiles. This research is significant in synthetic chemistry for developing potential nucleophilic reaction partners (Follet, Berionni, Mayer, & Mayr, 2015).

Role in Histamine H3 Antagonism

- A study on 4-phenoxypiperidines revealed that compounds like 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine exhibit potent histamine H3 antagonistic properties. This is crucial for developing treatments for various neurological and inflammatory disorders (Dvorak et al., 2005).

Antiproliferative Activity in Bioactive Heterocycles

- The compound (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone has been synthesized and evaluated for its antiproliferative activity. Its structure and molecular interactions suggest potential applications in developing anticancer agents (Prasad et al., 2018).

Ionic Liquid Crystals

- Piperidinium, piperazinium, and morpholinium cations have been used to design ionic liquid crystals. These compounds demonstrate rich mesomorphic behavior, which is vital in material science for creating novel liquid crystal displays and other electronic applications (Lava, Binnemans, & Cardinaels, 2009).

Antifungal and Antitumor Activities

- Research into hetaryl- and alkylidenerhodanine derivatives incorporating piperidine or morpholine showed promising antifungal and antitumor activities. This is significant in the development of new therapeutic agents for treating cancers and fungal infections (Insuasty et al., 2013).

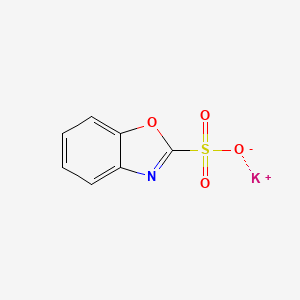

Applications in Coordination Chemistry

- Piperidine- and morpholine-derived complexes with various metals have been studied for their potential applications in coordination chemistry, which is fundamental in developing new catalysts and materials (Preti, Tosi, & Zannini, 1980).

Safety and Hazards

Zukünftige Richtungen

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Wirkmechanismus

Target of Action

The primary targets of 4-[(3S)-piperidin-3-ylmethyl]morpholine are the histamine H3 receptor and the sigma-1 receptor . These receptors play a significant role in various biological processes, including pain perception, inflammation, and cognitive functions .

Mode of Action

This compound interacts with its targets, the histamine H3 receptor and the sigma-1 receptor, acting as an antagonist . This means it binds to these receptors and blocks their activity, preventing the normal cellular responses triggered by these receptors .

Biochemical Pathways

Given its targets, it is likely that it influences pathways related to pain perception, inflammation, and cognitive functions .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with multiple targets. As an antagonist of the histamine H3 receptor and the sigma-1 receptor, it can potentially modulate a variety of cellular responses related to pain perception, inflammation, and cognitive functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets .

Eigenschaften

IUPAC Name |

4-[[(3S)-piperidin-3-yl]methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h10-11H,1-9H2/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFVQZQTMWKLKX-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B2969547.png)

![3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2969548.png)

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2969550.png)

![2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2969556.png)

![9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride](/img/structure/B2969558.png)

![N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969562.png)

![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole](/img/structure/B2969567.png)